1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride
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Overview
Description
1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride.
Attachment of the Propanol Group: The propanol group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the propanol moiety.
Cyclohexyl Ether Formation: The ethynylcyclohexyl group can be attached through an etherification reaction, typically using a strong base like sodium hydride to deprotonate the alcohol, followed by reaction with an ethynylcyclohexyl halide.
Hydrochloride Formation: The final hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and pathways.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride would depend on its specific biological target. Potential mechanisms could include:
Binding to Receptors: Interaction with specific receptors in the body, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of enzymes involved in key biological processes.
Ion Channel Modulation: Affecting the function of ion channels, which play a critical role in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-propanol: Lacks the ethynylcyclohexyl group.
1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-phenyl)oxy)propan-2-ol: Contains a phenyl group instead of an ethynylcyclohexyl group.
Uniqueness
The presence of the ethynylcyclohexyl group in 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO4.ClH/c1-4-22(9-6-5-7-10-22)27-16-19(24)15-23-11-8-17-12-20(25-2)21(26-3)13-18(17)14-23;/h1,12-13,19,24H,5-11,14-16H2,2-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXLFOIDGTZDNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC(COC3(CCCCC3)C#C)O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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